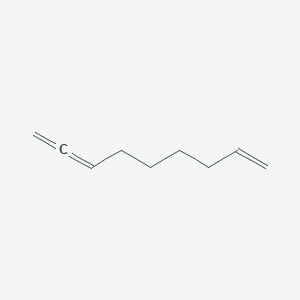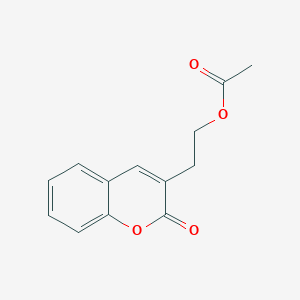![molecular formula C8H12N2 B14731809 2-Methyl-2-[(2-methylprop-1-en-1-ylidene)amino]propanenitrile CAS No. 10551-67-4](/img/structure/B14731809.png)
2-Methyl-2-[(2-methylprop-1-en-1-ylidene)amino]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-[(2-methylprop-1-en-1-ylidene)amino]propanenitrile is an organic compound with the molecular formula C8H12N2. It is known for its unique structure, which includes a nitrile group and an imine group. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[(2-methylprop-1-en-1-ylidene)amino]propanenitrile typically involves the reaction of 2-methylpropanenitrile with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the imine group. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and advanced purification techniques. The process is optimized to maximize yield and minimize waste. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-[(2-methylprop-1-en-1-ylidene)amino]propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction mechanism .
Major Products Formed
The major products formed from these reactions include amines, oxides, and substituted derivatives of the original compound. These products have diverse applications in different fields of chemistry .
Scientific Research Applications
2-Methyl-2-[(2-methylprop-1-en-1-ylidene)amino]propanenitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-[(2-methylprop-1-en-1-ylidene)amino]propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-propen-1-amine
- 2-Methyl-2-propen-1-ol
- 2-Amino-2-methyl-1-propanol
Uniqueness
2-Methyl-2-[(2-methylprop-1-en-1-ylidene)amino]propanenitrile is unique due to its combination of a nitrile group and an imine group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various chemical reactions and applications .
Properties
CAS No. |
10551-67-4 |
|---|---|
Molecular Formula |
C8H12N2 |
Molecular Weight |
136.19 g/mol |
InChI |
InChI=1S/C8H12N2/c1-7(2)5-10-8(3,4)6-9/h1-4H3 |
InChI Key |
UZMWWWJNOKNDIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=NC(C)(C)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4,6-trimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane](/img/structure/B14731736.png)
![6-[(3-Bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-5-imino-2-(4-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14731743.png)

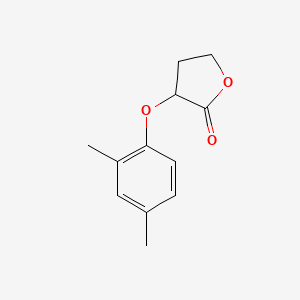
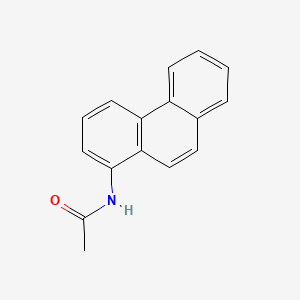
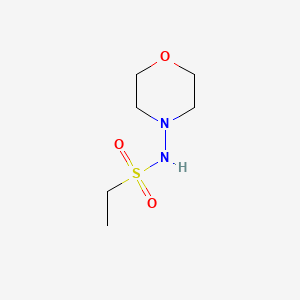
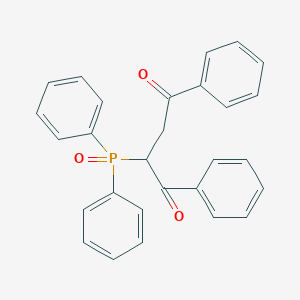

![1-hexadecyl-3-[(E)-(4-methylphenyl)methylideneamino]thiourea](/img/structure/B14731765.png)
